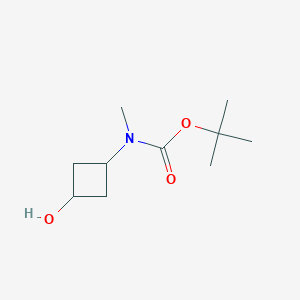

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Description

BenchChem offers high-quality Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUKBRXWGIKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146749 | |

| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-89-5 | |

| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a valuable saturated heterocyclic building block in medicinal chemistry, prized for its role in introducing structurally rigid cyclobutane scaffolds into drug candidates. This guide provides a comprehensive overview of a robust and stereoselective synthetic pathway, starting from the readily available precursor, 3-oxocyclobutyl acetate. The core of this synthesis relies on a strategic reductive amination to establish the key trans-stereochemistry, followed by a standard protection protocol. We will delve into the mechanistic rationale behind reagent selection, provide detailed, step-by-step experimental procedures, and present a troubleshooting framework to ensure reproducible, high-yield synthesis of this critical intermediate.

Strategic Overview: Pathway Selection

The synthesis of substituted cyclobutanes presents a unique challenge due to ring strain and the need for precise stereochemical control. While several routes to the target molecule exist, the pathway commencing from a 3-oxocyclobutane derivative is favored for its efficiency and control over the relative stereochemistry of the 1,3-substituents.

The chosen strategy involves two key transformations:

-

Diastereoselective Reductive Amination: This crucial step simultaneously introduces the methylamino group and sets the trans stereochemistry by reducing an iminium ion intermediate. The choice of reducing agent is paramount for achieving high selectivity.

-

N-Boc Protection: The secondary amine is subsequently protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that renders the molecule stable to a wide range of reaction conditions and facilitates its use in further synthetic steps.[1][2][3]

Figure 1: High-level overview of the two-step synthesis.

Mechanistic Deep Dive & Rationale

2.1 The Critical Reductive Amination Step

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl compound into an amine via an intermediate imine or iminium ion.[4][5][6] The stereochemical outcome of the reduction of cyclic ketones is often dictated by the steric approach of the hydride reagent.

-

Formation of the Iminium Ion: The reaction between 3-oxocyclobutyl acetate and methylamine, catalyzed by a Lewis acid like titanium(IV) isopropoxide, forms an intermediate iminium ion.

-

Stereoselective Hydride Reduction: The subsequent reduction of this planar iminium ion is the stereochemistry-determining step. For cyclobutanone systems, hydride attack generally occurs from the less sterically hindered face. The use of sodium borohydride (NaBH₄) is effective for this transformation.[5][6] The bulky substituents on the ring direct the incoming hydride to the opposite face, preferentially yielding the trans product. While other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are common for reductive aminations, NaBH₄ is cost-effective and highly efficient for this specific substrate.[5]

-

In-situ Saponification: The reaction conditions, particularly with methanol as a solvent and the basicity post-reduction, facilitate the hydrolysis (saponification) of the acetate ester to the required hydroxyl group, yielding trans-3-(methylamino)cyclobutanol.[7]

2.2 N-Boc Protection

The protection of the newly formed secondary amine with a Boc group is a standard and highly reliable transformation.[2]

-

Mechanism: The reaction proceeds via nucleophilic attack of the secondary amine on the di-tert-butyl dicarbonate (Boc₂O) molecule.[2] A mild base, such as triethylamine (Et₃N), is used as an acid scavenger to neutralize the proton released from the amine, driving the reaction to completion.[2]

-

Why Boc?: The Boc group is exceptionally useful due to its stability under basic, nucleophilic, and reductive conditions, yet it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid).[2][3] This orthogonality makes it ideal for multi-step syntheses where other functional groups need to be manipulated.

Detailed Experimental Protocols

Protocol 1: Synthesis of trans-3-(Methylamino)cyclobutanol[7]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CAS 1033710-19-8: trans-3-(Methylamino)cyclobutanol [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Introduction

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a key building block in modern medicinal chemistry, valued for its unique stereochemistry and functional group presentation. The cyclobutyl scaffold provides a rigid, three-dimensional framework that is increasingly utilized by researchers to explore novel chemical space in drug discovery. The presence of the N-Boc protecting group, a hydroxyl moiety, and a methylamino group offers multiple points for synthetic diversification, making this compound a versatile intermediate in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical properties of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, offers insights based on structurally related compounds, and outlines relevant experimental protocols. Understanding these fundamental properties is critical for its effective application in synthesis, formulation, and biological screening.

Chemical Identity and Structure

The structural integrity of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is foundational to its utility. The trans configuration of the substituents on the cyclobutane ring dictates the spatial orientation of the hydroxyl and the N-methylcarbamate groups, which in turn influences its interaction with biological targets and its physical properties.

Molecular Structure:

Caption: 2D structure of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate.

Core Physicochemical Properties

Precise experimental data for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is not widely available in the public domain. Therefore, this section presents a combination of data from its close structural analog, tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate (CAS No. 1033718-10-3), and computationally predicted values for the trans-isomer. This approach provides a robust estimation of the compound's key properties.

| Property | Value (trans-isomer, Predicted) | Value (cis-isomer, Experimental/Supplier Data) | Reference/Note |

| CAS Number | Not assigned | 1033718-10-3 | [1] |

| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | - |

| Molecular Weight | 201.26 g/mol | 201.27 g/mol | [1] |

| Appearance | White to off-white solid | Solid or Semi-solid or liquid or lump | [1] |

| Melting Point | Prediction not available | Not specified | - |

| Boiling Point | Prediction not available | Not specified | - |

| Solubility | Predicted to be soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Not specified | General solubility trends for N-Boc protected amino alcohols. |

| pKa (hydroxyl group) | ~16-18 | ~16-18 | Estimated based on typical alcohol pKa values. |

| Storage Conditions | Sealed in dry, 2-8°C | Sealed in dry, 2-8°C | [1] |

Synthetic Strategy and Considerations

The synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate typically involves a multi-step sequence starting from a suitable cyclobutane precursor. The stereochemistry is a critical aspect of the synthesis, often controlled through stereoselective reduction or substitution reactions.

A plausible synthetic route is outlined below:

Sources

A Comprehensive Technical Guide to tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS: 1033718-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a key chiral building block in contemporary pharmaceutical synthesis. With a primary focus on its role as a critical intermediate in the manufacture of the Janus kinase (JAK) inhibitor Tofacitinib, this document will elucidate the compound's chemical and physical properties, outline a detailed, field-proven synthetic pathway, and describe robust analytical methodologies for its characterization. By grounding theoretical principles in practical, actionable protocols, this guide serves as a vital resource for researchers and process chemists engaged in the development of complex small molecule therapeutics. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles at play.

Introduction: Strategic Importance in Pharmaceutical Synthesis

The landscape of modern drug discovery is increasingly characterized by the pursuit of highly specific, stereochemically complex molecules capable of targeted therapeutic intervention. Within this paradigm, the synthesis of chiral intermediates with exacting purity and defined stereochemistry is of paramount importance. tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS: 1033718-20-5) has emerged as a pivotal building block, most notably in the synthesis of Tofacitinib[1][2][3][4][5]. Tofacitinib, marketed as Xeljanz®, is a potent inhibitor of the Janus kinase (JAK) family of enzymes and is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.

The trans-stereochemistry of the cyclobutane ring and the presence of both a hydroxyl and a protected amino group make this intermediate a highly valuable and versatile synthon. Its strategic importance lies in its ability to introduce the requisite chiral core into the final active pharmaceutical ingredient (API), directly influencing its pharmacological activity and safety profile. This guide will provide a comprehensive overview of this molecule, from its fundamental properties to its synthesis and analysis, empowering researchers to confidently incorporate it into their synthetic workflows.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is a prerequisite for its effective and safe handling in a laboratory or manufacturing setting.

| Property | Value | Source |

| CAS Number | 1033718-20-5 | Internal |

| Molecular Formula | C₁₀H₁₉NO₃ | Internal |

| Molecular Weight | 201.26 g/mol | Internal |

| Appearance | White to off-white solid | Internal |

| Boiling Point | 282.0 ± 29.0 °C (Predicted) | Internal |

| Storage Temperature | 2-8°C, sealed in a dry environment | [6] |

Safety Information:

-

GHS Pictograms: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements: H302 (Harmful if swallowed)[6]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant)[6]

It is imperative to consult the full Material Safety Data Sheet (MSDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations should be performed in a well-ventilated fume hood.

Strategic Synthesis and Mechanistic Considerations

The synthesis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a multi-step process that requires careful control of stereochemistry. A logical and efficient synthetic strategy involves two key stages:

-

Stereoselective synthesis of the precursor, tert-butyl (trans-3-hydroxycyclobutyl)carbamate. This step establishes the crucial trans-stereochemistry of the cyclobutane ring.

-

N-methylation of the Boc-protected amine. This step introduces the methyl group onto the nitrogen atom to yield the final product.

The following sections provide a detailed, step-by-step protocol for this synthetic sequence, grounded in established chemical principles and analogous procedures from the peer-reviewed literature.

Synthesis of tert-butyl (trans-3-hydroxycyclobutyl)carbamate

The stereoselective synthesis of the trans-cyclobutanol intermediate is a critical step that dictates the stereochemistry of the final product. A highly effective method, adapted from the work of Zell et al. on analogous systems, involves the biocatalytic reduction of a cyclobutanone precursor[7]. This approach offers excellent diastereoselectivity.

Experimental Protocol:

-

Step 1: Synthesis of 3-(tert-butoxycarbonylamino)cyclobutan-1-one.

-

To a solution of 3-aminocyclobutanone hydrochloride (1 equivalent) in a mixture of dichloromethane and water (1:1) at 0°C, add sodium bicarbonate (2.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(tert-butoxycarbonylamino)cyclobutan-1-one.

-

-

Step 2: Stereoselective Reduction to tert-butyl (trans-3-hydroxycyclobutyl)carbamate.

-

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend 3-(tert-butoxycarbonylamino)cyclobutan-1-one (1 equivalent).

-

Add a ketoreductase (KRED) enzyme known for trans-selectivity (e.g., from a commercially available screening kit).

-

Add a nicotinamide cofactor (e.g., NADPH) and a glucose/glucose dehydrogenase system for cofactor regeneration.

-

Stir the mixture at a controlled temperature (typically 25-30°C) and monitor the reaction progress by HPLC or TLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel to yield tert-butyl (trans-3-hydroxycyclobutyl)carbamate.

-

Causality and Rationale: The use of a ketoreductase enzyme in the reduction step is the cornerstone of achieving high trans-diastereoselectivity. These enzymes possess a precisely shaped active site that orients the substrate in a way that favors hydride delivery to one face of the carbonyl group, leading to the desired stereochemical outcome. The cofactor regeneration system is employed to use only a catalytic amount of the expensive NADPH, making the process more economically viable.

Diagram of the Synthetic Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. novaresearch.unl.pt [novaresearch.unl.pt]

- 3. research.unl.pt [research.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. CN114835714A - Preparation method of tofacitinib - Google Patents [patents.google.com]

- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a key building block in contemporary drug discovery. While experimental spectra for this specific compound are not widely published, this document, grounded in established principles of organic spectroscopy, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characteristics of this molecule for synthesis confirmation, quality control, and further research applications.

Introduction and Molecular Structure

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1392804-89-5) is a bifunctional molecule incorporating a carbamate protecting group and a hydroxyl functional group on a cyclobutane ring. The trans stereochemistry of the substituents on the cyclobutane ring is a critical feature influencing its three-dimensional conformation and, consequently, its spectroscopic signatures. The presence of the bulky tert-butyl group and the polar hydroxyl group imparts specific chemical properties that are reflected in its spectral data.

Below is a diagram illustrating the molecular structure of the compound.

Figure 2: Predicted ESI-MS Fragmentation Pathway.

Justification of Predictions:

-

The protonated molecule [M+H]⁺ is expected at m/z 202.

-

A common fragmentation for tert-butyl esters and carbamates is the loss of isobutylene (56 Da), leading to a fragment at m/z 146.

-

Another possibility is the loss of tert-butanol (74 Da), resulting in a fragment at m/z 128.

-

Further fragmentation of the m/z 146 ion through the loss of carbon dioxide (44 Da) could lead to a fragment at m/z 100, corresponding to the protonated N-methyl-3-aminocyclobutanol moiety.

Experimental Protocols

While actual spectra are not presented, the following are standard protocols for acquiring the types of data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat liquid between two NaCl or KBr plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR: Place the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 202) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known effects of the constituent functional groups. This information serves as a valuable reference for scientists working with this compound, aiding in its identification, purity assessment, and the interpretation of experimental data when it becomes available. The provided protocols offer a standardized approach for obtaining high-quality spectral data.

References

As this guide is based on predictive analysis, direct literature references for the experimental spectra of the title compound are not available. The predictions and protocols are based on established principles found in standard organic spectroscopy textbooks and general chemical knowledge. For further reading on spectroscopic techniques, the following resources are recommended:

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a small molecule of significant interest in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the conformational flexibility of the N-methyl-N-Boc-carbamate group, presents a unique three-dimensional profile that can be exploited for the design of novel therapeutic agents. The cyclobutane motif is increasingly recognized for its ability to introduce desirable physicochemical properties in drug candidates, including improved metabolic stability and reduced off-target effects. Understanding the precise molecular structure and conformational dynamics of this compound is therefore crucial for unlocking its full potential in structure-based drug design.

This technical guide provides a comprehensive analysis of the molecular structure and conformation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, drawing upon established principles of conformational analysis, data from analogous compounds, and theoretical modeling. We will delve into the experimental and computational methodologies used to elucidate its three-dimensional architecture, offering insights for researchers seeking to leverage this and similar scaffolds in their work.

Molecular Structure and Key Features

The molecular structure of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate comprises two key components: a trans-1,3-disubstituted cyclobutane ring and an N-methyl-N-tert-butoxycarbonyl (N-methyl-N-Boc) carbamate group.

| Feature | Description |

| Cyclobutane Ring | A four-membered carbocycle with substituents at positions 1 and 3 in a trans configuration. This arrangement significantly influences the ring's puckering and the spatial orientation of the substituents. |

| Hydroxyl Group | Located at the 3-position of the cyclobutane ring, it can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility. |

| N-methyl-N-Boc-carbamate Group | Attached to the 1-position of the cyclobutane ring, this group introduces a degree of conformational flexibility due to rotation around the C-N amide bond. The bulky tert-butyl group and the methyl group on the nitrogen atom create distinct steric environments. |

The interplay between the rigid cyclobutane core and the flexible carbamate side chain dictates the overall conformational landscape of the molecule.

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. For a trans-1,3-disubstituted cyclobutane, the two substituents can occupy either diequatorial (e,e) or diaxial (a,a) positions. Generally, the diequatorial conformation is significantly more stable due to the avoidance of steric hindrance.

In the case of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, the diequatorial conformation is the overwhelmingly preferred state. In this conformation, both the N-methyl-N-Boc-carbamate group and the hydroxyl group are positioned away from the center of the ring, minimizing steric clashes.

Experimental Methodologies for Structural and Conformational Elucidation

A combination of experimental techniques is essential for a thorough understanding of the molecule's structure and conformational preferences.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model.

While a crystal structure for the title compound is not publicly available, analysis of crystal structures of similar 1,3-disubstituted cyclobutane derivatives consistently shows a puckered ring with substituents in diequatorial positions. [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of molecules.

Key NMR Experiments:

-

¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus. The chemical shifts of the cyclobutane ring protons can give insights into the ring puckering and the relative orientation of the substituents. For the precursor, tert-butyl (trans-3-hydroxycyclobutyl)carbamate, characteristic proton signals for the cyclobutyl ring are expected in the range of 1.5-4.5 ppm.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are close in proximity (typically < 5 Å). NOESY is crucial for determining the relative orientation of the substituents on the cyclobutane ring and for distinguishing between the syn and anti conformers of the carbamate group.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamic equilibrium between the syn and anti carbamate rotamers. At low temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for each conformer. The coalescence temperature can be used to calculate the rotational energy barrier.

Protocol for NMR Conformational Analysis:

-

Sample Preparation: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra to assign the resonances.

-

2D NMR Acquisition: Perform COSY, HSQC, HMBC, and NOESY experiments to establish connectivity and through-space correlations.

-

VT-NMR (optional): Acquire a series of ¹H NMR spectra at various temperatures to study dynamic processes.

-

Data Analysis: Analyze the coupling constants, chemical shifts, and NOE correlations to build a model of the predominant solution-state conformation.

Computational Modeling

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and conformational energetics.

Protocol for DFT Calculations:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule. This should include rotation around the C-N carbamate bond and puckering of the cyclobutane ring.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data.

-

Solvation Modeling: To simulate the solution-state environment, incorporate a continuum solvation model (e.g., PCM) in the calculations.

-

Analysis: Analyze the relative energies of the conformers to predict their populations at a given temperature. The calculated NMR chemical shifts and coupling constants can be compared with experimental data for validation.

Synthesis

The synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate can be achieved through the N-methylation of its precursor, tert-butyl (trans-3-hydroxycyclobutyl)carbamate.

Proposed Synthetic Route:

A common method for the N-alkylation of Boc-protected amines involves deprotonation with a strong base followed by reaction with an alkylating agent. [3] Step-by-Step Protocol:

-

Deprotonation: To a solution of tert-butyl (trans-3-hydroxycyclobutyl)carbamate in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C.

-

Alkylation: After stirring for a short period to allow for deprotonation, add methyl iodide (CH₃I) as the methylating agent.

-

Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate.

Conclusion

The molecular architecture of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is defined by the interplay between its rigid, puckered cyclobutane core and the conformationally flexible N-methyl-N-Boc-carbamate side chain. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its structure and conformational behavior can be achieved through a combination of NMR spectroscopy, X-ray crystallography of analogous compounds, and computational modeling. The insights gained from such analyses are invaluable for the rational design of novel drug candidates that incorporate this and related three-dimensional scaffolds.

References

-

Rablen, P. R. (2000). Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N, N-dimethylcarbamate. The Journal of organic chemistry, 65(23), 7930-7937. Available at: [Link]

-

ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide?. Available at: [Link]

-

Cox, C., & Lectka, T. (1998). Solvent Effects on the Barrier to Rotation in Carbamates. The Journal of Organic Chemistry, 63(8), 2426-2427. Available at: [Link]

-

Deetz, M. J., Forbes, C. C., Jonas, M., Malerich, J. P., Smith, B. D., & Wiest, O. (2002). Unusually low barrier to carbamate C-N rotation. The Journal of organic chemistry, 67(11), 3949-3952. Available at: [Link]

-

Smith, B. D., et al. (2004). Substituent effects on the barrier to carbamate C–N rotation. Tetrahedron, 60(35), 7465-7470. Available at: [Link]

-

PubMed. (2002). Unusually low barrier to carbamate C-N rotation. Available at: [Link]

-

Sambiagio, C., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(12), 2296. Available at: [Link]

-

Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic letters, 17(15), 3794-3797. Available at: [Link]

- Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.

-

ResearchGate. (2018). Alkylation of Boc protected secondary amines?. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Available at: [Link]

-

ResearchGate. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Available at: [Link]

-

ResearchGate. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Available at: [Link]

-

PubMed. (2017). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. Available at: [Link]

-

Socratic. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Available at: [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Available at: [Link]

-

ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Available at: [Link]

Sources

Stability and degradation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

An In-Depth Technical Guide Topic: Stability and Degradation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the stability and potential degradation pathways of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a key intermediate in pharmaceutical synthesis. Lacking direct empirical data in the public domain, this document synthesizes information from established chemical principles governing its constituent functional groups: a tert-butyloxycarbonyl (Boc) protecting group, an N-methylcarbamate, a secondary alcohol, and a strained cyclobutane ring. We project its stability profile under hydrolytic, oxidative, thermal, and photolytic stress conditions. This guide details the likely degradation mechanisms, identifies potential degradation products, and provides robust, field-proven protocols for conducting forced degradation studies in line with ICH guidelines. The methodologies are designed to be self-validating, ensuring the development of reliable stability-indicating analytical methods.

Introduction

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The integrity of such intermediates is paramount to ensuring the quality, safety, and efficacy of the final drug product. Understanding the chemical stability and degradation profile of this molecule is a critical, non-negotiable step in drug development and process chemistry.[1] Forced degradation studies, which involve subjecting the molecule to stress conditions more severe than those used in accelerated stability testing, are mandated by regulatory bodies to elucidate degradation pathways, identify potential impurities, and develop validated, stability-indicating analytical methods.[2][3]

This guide serves as a predictive and practical resource for scientists. It explains the causality behind the molecule's expected behavior under various stress conditions by examining the known reactivity of its functional moieties.

Physicochemical Properties

A summary of the key physicochemical properties for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is provided below.

| Property | Value | Reference |

| CAS Number | 1033718-10-3 (for cis-isomer, trans-isomer information is less common) | |

| Molecular Formula | C₁₀H₁₉NO₃ | |

| Molecular Weight | 201.26 g/mol | |

| Appearance | Solid, semi-solid, or liquid | |

| InChI Key | AWAUKBRXWGIKJB-OCAPTIKFSA-N (for cis-isomer) |

Predicted Stability Profile & Degradation Pathways

The degradation profile of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is dictated by the interplay of its functional groups. The Boc group is notoriously acid-labile, the carbamate ester linkage is susceptible to hydrolysis, and the strained cyclobutane ring presents a potential site for oxidative cleavage.[2][4]

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for carbamates.[2] The rate and outcome are highly dependent on pH.

-

Acid-Catalyzed Hydrolysis: The tert-butyl carbamate (Boc) group is highly susceptible to acid-catalyzed cleavage. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form isobutylene and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the secondary amine, trans-3-(methylamino)cyclobutanol. This is the most probable and rapid degradation pathway under acidic conditions.[5][6]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the carbamate ester linkage can undergo saponification via nucleophilic attack by a hydroxide ion at the carbonyl carbon.[7] This would lead to the formation of the tert-butoxide anion and a methyl-substituted carbamic acid, which would subsequently decarboxylate to yield trans-3-(methylamino)cyclobutanol. The rate of hydrolysis for N-methylcarbamates is generally significant under basic conditions.[8]

-

Neutral Hydrolysis: At neutral pH, hydrolysis is expected to be significantly slower compared to acidic or basic conditions.

Oxidative Degradation

The molecule possesses several sites susceptible to oxidation, primarily the cyclobutane ring and the N-methyl group.

-

Cyclobutane Ring Oxidation: Cyclobutane rings possess significant ring strain (~26 kcal/mol), making them more susceptible to oxidative cleavage than their acyclic or larger-ring counterparts.[4] Strong oxidizing agents could potentially lead to ring-opening, forming various linear carbonyl-containing degradants. Oxidation of the secondary alcohol to a ketone (forming Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate) is also a highly probable pathway.

-

N-demethylation: The N-methyl group can be susceptible to oxidative N-dealkylation, a common metabolic pathway, which would result in the formation of an N-formyl intermediate or complete demethylation to yield Tert-butyl N-(trans-3-hydroxycyclobutyl)carbamate.[9]

Thermal Degradation

Carbamates are known to be thermally labile.[10] The primary thermal degradation pathway for tert-butyl carbamates involves a syn-elimination reaction (pyrolysis) to yield an alkene (isobutylene), carbon dioxide, and the corresponding amine.[7][11] This pathway is distinct from hydrolysis and can occur under dry heat conditions. At higher temperatures, more complex degradation, including urea formation, can occur, though this is less likely to be a primary pathway under typical forced degradation conditions.[12][13]

Photodegradation

Photodegradation studies, as mandated by ICH Q1B, are crucial.[2] While the molecule lacks a strong chromophore for absorbing UV-Vis light, direct photodegradation can still occur, potentially involving radical mechanisms.[14] The C-N bond of the carbamate or C-C bonds within the strained cyclobutane ring could be susceptible to photolytic cleavage. Indirect photodegradation, sensitized by impurities or excipients, is also a possibility.

Experimental Design for a Forced Degradation Study

The following section outlines a comprehensive protocol for conducting a forced degradation study. The objective is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being degraded themselves.[2]

Objective

To identify the potential degradation products of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials and Reagents

-

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (Reference Standard)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen Peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Phosphate or Acetate buffer solutions

Experimental Workflow

Step-by-Step Protocols

For all studies, a control sample (stock solution diluted to the final concentration and stored at 2-8°C protected from light) must be analyzed concurrently.

-

Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent mixture, such as 50:50 Acetonitrile:Water.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Heat at 60°C for 24 hours.

-

If no degradation is observed, repeat with 1 M HCl.

-

Cool, neutralize with an equimolar amount of NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 24 hours.

-

If no degradation is observed, heat at 60°C.

-

Cool, neutralize with an equimolar amount of HCl, and dilute to a final concentration of ~0.1 mg/mL for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature, protected from light, for 24 hours.[2]

-

If no degradation is observed, repeat with 30% H₂O₂ or gentle heating.

-

Dilute to a final concentration of ~0.1 mg/mL for analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a vial and heat in an oven at 80°C for 48 hours.[3]

-

Also, expose the stock solution (in a sealed vial to prevent evaporation) to 80°C for 48 hours.

-

Cool and dilute the solution (or dissolve the solid) to a final concentration of ~0.1 mg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A parallel control sample should be wrapped in aluminum foil to exclude light.

-

Dilute the solution (or dissolve the solid) to a final concentration of ~0.1 mg/mL for analysis.

-

Proposed Analytical Methodology

A stability-indicating method must be able to separate the parent compound from all significant degradation products.[2]

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS). HPLC is preferred over Gas Chromatography (GC) for carbamates due to their thermal instability.[10][15]

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Detection:

-

PDA: To detect chromophoric compounds and assess peak purity.

-

MS: To obtain mass-to-charge (m/z) ratios for the parent peak and any new peaks, which is crucial for identifying potential degradants.

-

Data Interpretation and Reporting

-

Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in both stressed and unstressed samples.

-

Mass Balance: The total response (parent + degradants) should be reasonably close to the initial response of the unstressed control. A good mass balance provides confidence that all major degradation products have been detected.

-

Degradant Identification: Use the MS data to propose structures for the observed degradation products based on the predicted pathways.

The results should be summarized in a clear format, as shown in the table below.

| Stress Condition | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

| 0.1 M HCl / 60°C | ||||

| 0.1 M NaOH / RT | ||||

| 3% H₂O₂ / RT | ||||

| Heat (Solid) / 80°C | ||||

| Heat (Solution) / 80°C | ||||

| Photolytic |

Summary of Potential Degradants

The following table summarizes the most likely degradation products based on the mechanistic analysis.

| Degradant No. | Proposed Structure | Predicted Formation Condition | Molecular Formula | [M+H]⁺ (m/z) |

| 1 | trans-3-(methylamino)cyclobutanol | Acidic/Basic Hydrolysis, Thermal | C₅H₁₁NO | 102.09 |

| 2 | Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate | Oxidation | C₁₀H₁₇NO₃ | 200.13 |

| 3 | Tert-butyl N-(trans-3-hydroxycyclobutyl)carbamate | Oxidative N-demethylation | C₉H₁₇NO₃ | 188.13 |

Conclusion

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is predicted to be most sensitive to acid-catalyzed hydrolysis due to the lability of the Boc protecting group. Significant degradation is also anticipated under basic, oxidative, and thermal stress . The primary degradation products are likely to be trans-3-(methylamino)cyclobutanol (from hydrolysis/thermolysis) and the corresponding ketone (from oxidation of the secondary alcohol). A well-designed forced degradation study, utilizing a robust HPLC-UV/MS method, is essential to confirm these predictions, fully characterize the degradation profile, and establish a validated stability-indicating method for this critical pharmaceutical intermediate.

References

- ACS Publications. (n.d.). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels.

- BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.

- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.

- ResearchGate. (n.d.). Thermal Degradation of Aminosilicone Carbamates | Request PDF.

- MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates.

- PMC - NIH. (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction.

- Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides. Journal of Hazardous Materials, 489, 137648.

- U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.

- PMC - PubMed Central. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.

- Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.

- ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

- ResearchGate. (n.d.). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes.

- Singh, S., & Reza, K. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- MDPI. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.

- TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products.

- PubMed. (n.d.). Photodegradation of the carbamate insecticide pirimicarb.

- Ministry of Health. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.

- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.

- PMC - NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

- PubMed. (2018). Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights.

- Iowa State University Digital Repository. (n.d.). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil.

- ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.

- MedCrave online. (2016). Forced Degradation Studies.

- ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals.

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- ResearchGate. (2025). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Request PDF.

- PMC - NIH. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics.

- ResearchGate. (n.d.). (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters.

- ResearchGate. (2024). (PDF) Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.

- PubMed. (n.d.). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers.

- Biosynth. (n.d.). trans-tert-Butyl (3-hydroxycyclobutyl)carbamate.

- PubMed. (n.d.). N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies.

- Sigma-Aldrich. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate.

- PubChemLite. (n.d.). Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3).

- Sigma-Aldrich. (n.d.). tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5.

- PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate.

- Abovchem. (n.d.). tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7.

- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane.

Sources

- 1. japsonline.com [japsonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 15. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Cyclobutyl Carbamates

An In-depth Technical Guide:

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the synergistic potential of uniting the robust carbamate functional group with the conformationally distinct cyclobutyl ring. Substituted cyclobutyl carbamates are emerging as a versatile scaffold, demonstrating a wide spectrum of biological activities, including potent enzyme inhibition, and significant antiviral and anticancer properties. This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of this promising class of molecules. We will dissect the causality behind experimental design, present detailed protocols, and synthesize structure-activity relationship data to provide a comprehensive and actionable resource for advancing novel therapeutic discovery.

Introduction: The Emergence of the Cyclobutyl Carbamate Scaffold in Medicinal Chemistry

The design of novel therapeutic agents often hinges on the use of chemical scaffolds that confer advantageous physicochemical and pharmacological properties. The substituted cyclobutyl carbamate framework is a prime example of such a scaffold, leveraging the distinct attributes of its constituent parts to create molecules with significant therapeutic potential.

The Carbamate Moiety: A Privileged Functional Group

Organic carbamates, or urethanes, are integral structural elements in numerous approved therapeutic agents.[1][2] Their prevalence stems from a unique combination of stability and functionality. Structurally, the carbamate is an amide-ester hybrid that exhibits excellent chemical and proteolytic stability, making it an effective surrogate for the more labile peptide bond in peptidomimetics.[1][2][3] This stability is crucial for overcoming the poor in vivo bioavailability that often plagues peptide-based drug candidates.[4] Furthermore, the carbamate functionality can participate in crucial hydrogen bonding interactions with target enzymes or receptors through its carbonyl group and NH moiety, while imposing a degree of conformational restriction that can be exploited for optimizing binding affinity.[1][2]

The Cyclobutyl Ring: A Unique Pharmacophore

The cyclobutyl ring has become increasingly influential in drug design.[5] Its unique, non-planar, four-membered ring structure provides a three-dimensional scaffold that is distinct from more common aliphatic or aromatic rings. This allows medicinal chemists to explore novel chemical space and escape the confines of "flatland" pharmacology. Molecules incorporating cyclobutyl fragments have found success across a range of therapeutic areas, including oncology, neuroscience, and virology.[5] The conformational rigidity of the cyclobutyl ring can help to pre-organize substituents into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency and selectivity.

Synergy of the Scaffold: The Rationale for Combination

The combination of the carbamate linker and the cyclobutyl core creates a powerful drug design platform. The cyclobutyl group acts as a rigid, three-dimensional scaffold, presenting the carbamate and other substituents in defined spatial orientations. The carbamate group, in turn, can serve multiple roles: it can act as a key interacting moiety with the target, a stable linker to other pharmacophoric elements, or a handle for prodrug strategies to improve pharmacokinetic properties.[4][6] This combination has proven particularly effective in the design of highly specific enzyme inhibitors and other targeted therapeutics.

Synthetic Strategies for Substituted Cyclobutyl Carbamates

The generation of diverse libraries of substituted cyclobutyl carbamates for biological screening requires robust and flexible synthetic methodologies. The general approach involves the synthesis of a substituted cyclobutyl amine precursor followed by the formation of the carbamate linkage.

Core Synthesis of the Cyclobutyl Amine Precursor

A key challenge is the efficient synthesis of functionalized cyclobutane rings. A reliable method for producing protected 2-aminocyclobutanone derivatives, which are versatile intermediates, proceeds through the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with various nitrogen nucleophiles.[7]

Experimental Protocol: Synthesis of Benzyl (2-oxocyclobutyl)carbamate [7]

-

Reaction Setup: To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzyl carbamate (1.1 eq).

-

Initiation: Add a solution of ethereal HCl (2.0 M, 1.1 eq) dropwise to the stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired benzyl (2-oxocyclobutyl)carbamate.

Causality: The use of 1,2-bis(trimethylsilyloxy)cyclobutene as a stable enol ether precursor allows for a controlled reaction with the weakly nucleophilic carbamate. The acid catalyst is essential for activating the enol ether for nucleophilic attack. This method provides a direct route to N-protected aminocyclobutanones, which are ideal precursors for further derivatization.

Caption: Workflow for the synthesis of aminocyclobutanone precursors.

Formation of the Carbamate Linkage

With the cyclobutyl amine in hand, the carbamate can be formed through several standard methodologies. The most common involves the reaction of the amine with an appropriate chloroformate in the presence of a base.

Experimental Protocol: General Procedure for Carbamate Formation

-

Reaction Setup: Dissolve the cyclobutyl amine hydrochloride salt (1.0 eq) in a biphasic mixture of DCM and saturated aqueous sodium bicarbonate.

-

Reagent Addition: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add the desired chloroformate (e.g., ethyl chloroformate, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup and Purification: Separate the phases and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash chromatography.

Key Biological Activities and Therapeutic Targets

The substituted cyclobutyl carbamate scaffold has demonstrated efficacy against a diverse array of biological targets, underscoring its versatility in drug discovery.

Enzyme Inhibition: A Dominant Mechanism of Action

The carbamate moiety is an excellent "warhead" for inhibiting serine hydrolases and other enzymes through the formation of a covalent, yet often reversible, carbamyl-enzyme intermediate.

Carbamate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), such as Rivastigmine, are used in the treatment of Alzheimer's disease.[1][2] The mechanism involves the carbamylation of the catalytic serine residue in the enzyme's active site. This forms a stable covalent intermediate that is hydrolyzed much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. This effectively removes the enzyme from the catalytic cycle, increasing acetylcholine levels in the synapse and enhancing cholinergic neurotransmission.

Caption: Mechanism of reversible AChE inhibition by carbamates.

The development of boceprevir, an inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, highlights the utility of the cyclobutyl group. In the optimization process, a cyclobutyl moiety was incorporated at the P1 position of the inhibitor, leading to compound 289, a direct ancestor of boceprevir with a Ki of 76 nM.[1][2] This demonstrates how the cyclobutyl ring can serve as a conformationally constrained element to optimize interactions within an enzyme's active site.

Table 1: Inhibitory Potency of Carbamate-Containing HCV Protease Inhibitors [1][2]

| Compound | P1 Group | P2 Group | Ki (nM) | IC90 (nM) |

| 287 | Cyclopropylalanine | Leucine | 15 | >1000 |

| 288 | Cyclopropylalanine | Cyclopropyl-fused Proline | 3.8 | 100 |

| 289 | Cyclobutyl | Cyclopropyl-fused Proline | 76 | N/A |

FAAH is a serine hydrolase that degrades endocannabinoid signaling lipids. Carbamate inhibitors of FAAH have shown significant analgesic and anxiolytic properties in preclinical models.[8] Biochemical studies have confirmed that these carbamates act by covalently modifying the active site serine nucleophile of FAAH, leading to potent and often irreversible inhibition.[8] This mechanism underscores the utility of carbamates for designing covalent inhibitors with prolonged in vivo activity.

Anticancer Activity

Substituted cyclobutyl carbamates have demonstrated promising anticancer activity through various mechanisms.

-

Cytotoxicity against Cancer Cell Lines: Carbamate derivatives of the natural product Melampomagnolide B (MMB) have shown potent growth inhibition against a wide range of human cancer cell lines, with GI50 values in the nanomolar range.[3][9] For example, analog 6e exhibited a GI50 of 650 nM against HOP-92 non-small cell lung cancer and 900 nM against RXF 393 renal cancer cell lines.[9]

-

Mechanism of Action: The anticancer effects of carbamates can be multifaceted. Some derivatives, like those of podophyllotoxin, induce cell cycle arrest in the G2/M phase and inhibit DNA topoisomerase-II.[10] Others have been shown to bind to cellular tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[11]

Table 2: Anticancer Activity of Melampomagnolide B Carbamate Derivatives [3][9]

| Compound | Cell Line | Cancer Type | GI50 (nM) |

| 6a | CCRF-CEM | Leukemia | 680 |

| 6a | MDA-MB-435 | Melanoma | 460 |

| 6a | MDA-MB-468 | Breast Cancer | 570 |

| 6e | CCRF-CEM | Leukemia | 620 |

| 6e | HOP-92 | Non-Small Cell Lung | 650 |

| 6e | RXF 393 | Renal Cancer | 900 |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (substituted cyclobutyl carbamates) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) value by plotting a dose-response curve.

Antiviral Activity

Cyclobutyl nucleoside analogues represent another important class of compounds with significant antiviral properties.

-

Mechanism of Action: These compounds act as mimics of natural nucleosides. They are phosphorylated in infected cells by viral kinases (e.g., VZV thymidine kinase) to their triphosphate form.[12][13] The resulting triphosphate analogue then acts as a selective inhibitor of the viral DNA polymerase, terminating the growing DNA chain and halting viral replication.[12]

-

Spectrum of Activity: Enantiomeric cyclobutyl guanine and adenine analogues have shown high activity against a range of herpesviruses.[12] Similarly, cyclobutyl uracil analogues are potent inhibitors of varicella-zoster virus (VZV).[13] The stereochemistry of the cyclobutyl ring is critical for activity, with compounds mimicking the absolute configuration of natural nucleosides being highly active, while their opposite enantiomers are devoid of activity.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituted cyclobutyl carbamate scaffold has yielded key insights into the structural requirements for biological activity.

-

Impact of Cyclobutyl Ring Stereochemistry: As seen in antiviral nucleoside analogues, the stereochemistry of the substituents on the cyclobutyl ring is paramount. The [1R-1α, 2β, 3α] configuration, which mimics natural nucleosides, is essential for activity against herpesviruses, while the [1S] enantiomer is inactive.[12] This highlights the precise geometric fit required for interaction with viral enzymes.

-

Influence of Carbamate Substituents: In anticancer agents, altering the carbamate group significantly impacts potency. For ethyl (dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, replacing the ethyl group with larger, bulkier aliphatic groups reduces activity.[11] This suggests that the size and nature of the alkoxy group are critical for fitting into the target's binding pocket. The carbamate moiety itself is often essential, as its complete removal typically abolishes activity.[11]

Future Perspectives and Conclusion

The substituted cyclobutyl carbamate scaffold has firmly established itself as a versatile and fruitful platform for the discovery of novel therapeutic agents. Its success spans multiple therapeutic areas, driven by the unique synergy between the conformationally constrained cyclobutyl ring and the functionally robust carbamate group.

The future of this scaffold lies in further exploration of its chemical diversity. Advanced synthetic techniques, such as C-H functionalization, will enable the creation of more complex and precisely substituted analogues.[14] Key challenges will involve optimizing pharmacokinetic profiles to ensure metabolic stability while avoiding off-target effects. The continued investigation into the covalent modification of enzymes by carbamate warheads, particularly in the context of targeted protein degradation (PROTACs) where the carbamate could serve as a linker or binder, represents an exciting frontier.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Tomašić, T., & Mašič, L. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Bisacchi, G. S., Braitman, A., Cianci, C. W., Clark, J. M., Field, A. K., Hagen, M. E., ... & Slusarchyk, W. A. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 34(4), 1415–1421. [Link]

-

Guzman, M. L., Rossi, R. M., Karnischky, L., Li, X., Peterson, D. R., Howard, D. S., & Jordan, C. T. (2005). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466–3469. [Link]

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. [Link]

-

Hamed, A., & Červený, L. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]

-

Epple, R., Urbina, H. D., Russo, R., Liu, H., Mason, D., Bursulaya, B., ... & Harris, J. L. (2007). Bicyclic carbamates as inhibitors of papain-like cathepsin proteases. Bioorganic & Medicinal Chemistry Letters, 17(5), 1254–1259. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 849–858. [Link]

-

Slusarchyk, W. A., Bisacchi, G. S., Braitman, A., Cianci, C. W., Field, A. K., Hagen, M. E., ... & Zahler, R. (1993). Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds. Journal of Medicinal Chemistry, 36(15), 2166–2172. [Link]

-

Crooks, P. A., et al. (2014). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3469. [Link]

-

Liu, J. F., Sang, C. Y., Xu, X. H., Zhang, L. L., Yang, X., Hui, L., ... & Chen, S. W. (2013). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. European Journal of Medicinal Chemistry, 64, 621–628. [Link]

-

Singh, I., & Kumar, A. (2023). Cyclic carbamates in medicine: A clinical perspective. Medicinal Chemistry Research. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–299. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Various Authors. (n.d.). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. [Link]

-

Singh, I., & Kumar, A. (2023). Cyclic carbamates in medicine: A clinical perspective. ChemMedChem, 18(2), e202200501. [Link]

-

Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5136–5146. [Link]

-

Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules, 20(8), 14371–14393. [Link]

-

Temple, C. Jr, Rener, G. A., & Rose, J. D. (1990). New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates. Journal of Medicinal Chemistry, 33(11), 3044–3050. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Carbamate Moiety: A Versatile Scaffold in Modern Drug Discovery and Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary